4-Hydroxypyrimidine-5-carbonitrile

Overview

Description

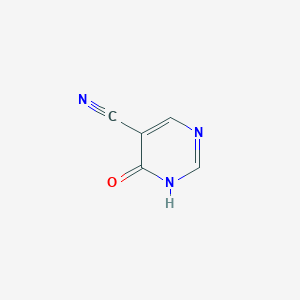

4-Hydroxypyrimidine-5-carbonitrile (CAS: 4774-34-9; molecular formula: C₅H₃N₃O) is a heterocyclic compound featuring a pyrimidine ring substituted with a hydroxyl group at position 4 and a nitrile group at position 5. It is a versatile building block in coordination chemistry and materials science, particularly in the synthesis of metal-organic frameworks (MOFs). Recent studies highlight its role in designing a 2D-MOF with copper(I/II), where it acts as a linker to create a graphene-like layered structure. This MOF exhibits piezochromism and tunable conductivity under pressure (3.01–2.78 Å layer spacing), making it promising for pressure-sensing applications . The compound’s solubility in DMSO and storage requirements (2–8°C, sealed) are critical for experimental handling .

Preparation Methods

The synthesis of 4-Hydroxypyrimidine-5-carbonitrile can be achieved through several routes. One common method involves the reaction of cyanoacetamide with formamide under specific conditions . The reaction typically requires heating and the presence of a catalyst to facilitate the formation of the pyrimidine ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Hydroxypyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different hydrogenated forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical and Biological Properties

4-Hydroxypyrimidine-5-carbonitrile features a pyrimidine ring with a hydroxyl group at the fourth position and a cyano group at the fifth position. This unique structure contributes to its reactivity and biological activity, making it suitable for various applications.

Medicinal Chemistry

The compound has been extensively studied for its role as an inhibitor of hypoxia-inducible factor prolyl hydroxylases (PHDs). PHDs are critical enzymes involved in the regulation of hypoxia-inducible factors (HIFs), which play a vital role in cellular responses to low oxygen levels. Inhibition of PHDs can lead to increased HIF levels, offering therapeutic potential for conditions such as anemia and cancer.

Case Studies:

- PHD Inhibition : Research has demonstrated that derivatives of this compound exhibit potent inhibitory effects on PHDs, with some compounds showing IC50 values in the low micromolar range. For instance, specific derivatives have been optimized to enhance their binding affinity to the hydrophobic pockets of PHDs, thus improving their efficacy as therapeutic agents .

Anticancer Research

Recent studies have indicated that this compound derivatives may act as multi-target inhibitors in cancer therapy. They have shown promise in targeting pathways such as the PI3K/AKT axis, which is crucial in breast cancer progression.

Data Table: Anticancer Activity of Derivatives

Materials Science

This compound has been utilized in the development of novel materials, particularly metal-organic frameworks (MOFs). A recent study reported the synthesis of a 2D-MOF using copper ions coordinated with this compound as a linker. This structure exhibited unique properties such as piezochromism and tunable conductivity under varying pressure conditions.

Key Findings:

- The MOF demonstrated interlayer separations that could be modulated between 3.01 to 2.78 Å, indicating potential applications in pressure-based sensors and electronic devices .

Agrochemical Applications

The compound's derivatives have shown potential as agrochemicals, particularly fungicides. Certain structural modifications have led to enhanced antifungal activity, making these compounds valuable in agricultural applications.

Synthetic Applications

In synthetic organic chemistry, this compound serves as a versatile building block for constructing more complex heterocyclic compounds. Its ability to participate in various chemical reactions makes it a valuable intermediate in drug development and material synthesis.

Synthetic Routes:

- The compound can be synthesized through reactions involving ethyl cyanoacetate and guanidine hydrochloride under specific conditions .

Mechanism of Action

The mechanism of action of 4-Hydroxypyrimidine-5-carbonitrile involves its interaction with molecular targets and pathways. In the context of metal-organic frameworks, it acts as a linker that coordinates with metal ions to form stable structures . In biological systems, its derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects . The exact pathways depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Functional Variations

Pyrimidine-5-carbonitrile derivatives are tailored by modifying substituents, which influence their electronic properties, reactivity, and applications. Key analogs include:

4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile (CAS: 33089-15-5)

- Substituents : 4-Cl, 2-SMe, 5-CN.

- Applications : Intermediate in organic synthesis, enabling nucleophilic substitutions (e.g., amination).

- Properties : Higher reactivity due to electron-withdrawing Cl and SMe groups, facilitating cross-coupling reactions .

4-Amino-2-methylpyrimidine-5-carbonitrile (CAS: 698-29-3)

- Substituents : 4-NH₂, 2-Me, 5-CN.

- Applications: Pharmaceutical precursor; requires careful handling (toxicological profile noted in safety data) .

Benzylidinehydrazinyl Derivatives (e.g., Compound 4i)

- Substituents : 4-isobutyl, hydrazinyl, and aromatic aldehydes.

- Applications : Anticancer agents targeting apoptosis via PI3K/AKT pathway.

- Properties : Characterized by IR (e.g., -CN at 2220 cm⁻¹) and NMR; moderate yields (45–60%) .

Application-Specific Comparisons

MOF Linkers vs. Pharmaceutical Agents

4-Hydroxypyrimidine-5-carbonitrile :

- Thiazolyl/Phenylamino Derivatives (e.g., Compound 3 in ): Role: Kinase inhibitors (e.g., GSK3β). Advantage: Thiazole and aryl groups improve target specificity but lack MOF-compatible coordination sites .

Physical and Chemical Properties

Research Findings and Innovations

- MOF Conductivity : The Cu(I)-based MOF with this compound shows anisotropic conductivity—conductive in the valence band along the z-axis under compression. Doping (e.g., H or n-type) further optimizes performance .

- Pharmaceutical Derivatives: 4-(Arylamino)pyrimidine-5-carbonitriles exhibit IC₅₀ values <10 μM in cancer cell lines, surpassing non-nitrilated analogs .

- Synthetic Flexibility : Substituents like -SMe or -OMe adjust solubility and crystallinity, critical for MOF scalability vs. drug bioavailability .

Biological Activity

4-Hydroxypyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of Biological Activities

This compound and its derivatives have been studied for various biological activities, including:

- Anticancer Activity : Exhibits cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Demonstrates efficacy against bacterial and fungal infections.

- Enzyme Inhibition : Functions as an inhibitor for specific enzymes, particularly in the context of hypoxia-inducible factors (HIF).

Anticancer Activity

Research indicates that this compound derivatives can inhibit tumor growth effectively. For instance, a study highlighted that certain derivatives showed potent antiproliferative activity against ovarian cancer cells with IC50 values comparable to established anticancer drugs like BKM-120.

Case Study: Antiproliferative Effects

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| 17p | 32.4 ± 4.1 | A2780 |

| 17o | 34.7 ± 2.1 | A2780 |

| BKM-120 | 44.6 ± 3.6 | A2780 |

This data indicates that compounds derived from the pyrimidine scaffold could serve as promising candidates in cancer therapy due to their selective cytotoxicity.

Antimicrobial Properties

The compound has also been shown to possess significant antimicrobial activity. A review of pyrimidine-5-carbonitrile derivatives noted their effectiveness against various microbial strains, which is crucial for developing new antibiotics.

Table: Antimicrobial Efficacy of Selected Derivatives

| Derivative | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | E. coli | 15 µg/mL |

| Derivative B | S. aureus | 10 µg/mL |

| Derivative C | C. albicans | 20 µg/mL |

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of prolyl hydroxylases (PHDs). These enzymes regulate HIF levels, which play a crucial role in cellular responses to hypoxia. By inhibiting PHDs, these compounds can increase HIF levels, potentially leading to enhanced erythropoiesis and improved oxygen delivery in tissues.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on various derivatives of this compound to optimize their biological activity:

- Key Modifications : The introduction of specific substituents at the C-5 position significantly affects enzyme inhibition potency.

- Crystallographic Studies : These studies reveal how structural changes influence binding affinity and selectivity towards target enzymes.

Q & A

Q. What are the established synthetic routes for 4-Hydroxypyrimidine-5-carbonitrile derivatives, and how can reaction conditions be optimized for diverse substituents?

Basic Research Focus

The synthesis of this compound derivatives often employs multicomponent reactions (MCRs) under thermal aqueous conditions. For example, a three-component reaction involving aldehydes, malononitrile, and thiourea derivatives yields substituted pyrimidinecarbonitriles with high efficiency . Key optimization strategies include:

- Temperature control : Reactions typically proceed at 80–100°C to balance yield and purity.

- Solvent selection : Water or ethanol-water mixtures are preferred for eco-friendly synthesis.

- Catalyst use : Mild bases (e.g., NaOH) enhance cyclization efficiency.

Methodological Example :

A representative synthesis of 2,4-diamino-6-phenyl-5-pyrimidinecarbonitrile (4b) achieved 70–85% yield via refluxing benzaldehyde, malononitrile, and thiourea in aqueous NaOH. Characterization via IR (C≡N stretch at 2212 cm⁻¹) and NMR (δH 7.14–7.73 ppm for aromatic protons) confirmed structural integrity .

Table 1: Synthesis Optimization for Pyrimidinecarbonitriles

| Substituent | Reaction Time (h) | Yield (%) | Key Spectral Data (IR, NMR) |

|---|---|---|---|

| Phenyl | 4 | 85 | ν(CN)=2212 cm⁻¹, δC=117.85 (CN) |

| 4-Chlorophenyl | 5 | 78 | ν(CN)=2212 cm⁻¹, δC=118.23 (CN) |

| 4-Bromophenyl | 6 | 72 | ν(CN)=2212 cm⁻¹, δC=116.69 (CN) |

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound-based compounds?

Basic Research Focus

Key techniques include:

- FT-IR Spectroscopy : Identifies functional groups (e.g., C≡N at ~2212 cm⁻¹, NH₂ stretches at 3329–3478 cm⁻¹) .

- NMR Spectroscopy : Confirms regiochemistry via proton and carbon shifts (e.g., C5 resonance at δC 79–84 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 211 for 4b ).

- X-ray Diffraction (XRD) : Resolves crystal structures, as seen in MOF studies .

Advanced Application :

High-pressure XRD (0.9–4.2 GPa) revealed interlayer spacing modulation (3.01–2.78 Å) in Cu(I)-based MOFs, correlating with piezochromic behavior and conductivity changes .

Q. How does this compound enhance the electronic properties of metal-organic frameworks (MOFs)?

Advanced Research Focus

Incorporating this compound as a linker in MOFs enables tunable conductivity and pressure-responsive behavior. For example:

- Band Structure Modulation : DFT calculations show that pressure narrows the bandgap (e.g., from 2.1 eV to 1.7 eV), enabling n-type doping for improved conductivity .

- Piezochromism : Compression reduces interlayer spacing (3.01→2.78 Å), altering optical properties (yellow→red color shift) .

Table 2: MOF Properties Under Pressure

| Pressure (GPa) | Interlayer Spacing (Å) | Bandgap (eV) | Conductivity Type |

|---|---|---|---|

| 0.9 | 3.01 | 2.1 | Conduction band |

| 4.2 | 2.78 | 1.7 | Valence band |

Methodological Insight :

High-pressure XRD and DFT simulations are critical for analyzing structural and electronic transitions. For example, wavefunction spatial distribution at the Γ-point reveals anisotropic conduction pathways .

Q. What experimental challenges arise in studying pressure-induced structural changes in this compound-based MOFs?

Advanced Research Focus

Key challenges include:

- Sample Stability : Maintaining crystallinity under high pressure (e.g., >4 GPa) requires diamond anvil cells with hydrostatic media .

- Data Interpretation : Resolving overlapping XRD peaks (e.g., Cu₃L₆³⁻ unit distortions) demands Rietveld refinement and synchrotron sources .

- Reproducibility : Ligand-metal coordination (e.g., Cu-N bond lengths: 1.935–2.009 Å) must remain consistent across batches .

Solution Strategy :

Use in situ characterization (e.g., Raman spectroscopy) to monitor real-time structural changes and validate DFT predictions .

Q. How can contradictory data in substituted pyrimidinecarbonitrile synthesis be systematically resolved?

Advanced Research Focus

Contradictions in yields or regioselectivity often stem from:

- Substituent Electronic Effects : Electron-withdrawing groups (e.g., -Cl) slow cyclization vs. electron-donating groups (-CH₃) .

- Solvent Polarity : Aqueous conditions favor polar intermediates but may reduce solubility of hydrophobic substituents .

Resolution Workflow :

Comparative Kinetic Studies : Vary temperature and solvent to identify rate-limiting steps.

Computational Modeling : Predict substituent effects on transition states using DFT.

Cross-Validation : Use multiple characterization techniques (e.g., XRD and NMR) to confirm product identity .

Properties

IUPAC Name |

6-oxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O/c6-1-4-2-7-3-8-5(4)9/h2-3H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOQOFSQLVVHKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480600 | |

| Record name | 4-Hydroxypyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4774-34-9 | |

| Record name | 1,6-Dihydro-6-oxo-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4774-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxypyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4774-34-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.